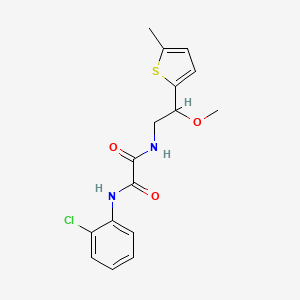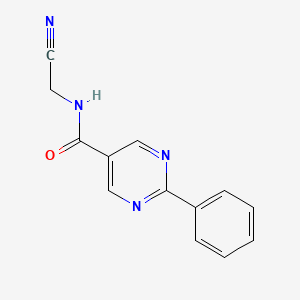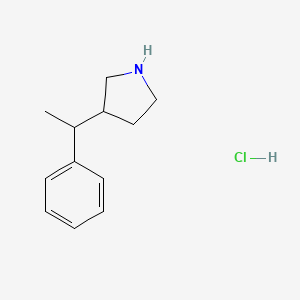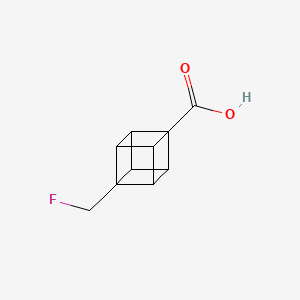
N-(2-fluorophenyl)-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-fluorophenyl)-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide” is a chemical compound with the molecular formula C16H16FN5O3S . It belongs to the class of organic compounds known as purines and purine derivatives. These are aromatic compounds containing a purine moiety, a bicyclic aromatic compound made up of two six-membered rings .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the purine ring system, the fluorophenyl group, and the sulfanylacetamide group. The presence of these functional groups would influence the compound’s physical and chemical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could increase the compound’s stability and affect its interactions with other molecules .Applications De Recherche Scientifique
Oxidation and Fluorination Studies
Research on α-phenylsulfanylacetamides, closely related to the compound , demonstrates the potential for fluorination in the α-position, which could have implications for modifying the compound's pharmacological properties. The study by Greaney and Motherwell (2000) explores this aspect in depth, highlighting the chemical versatility of sulfanylacetamides and their potential for generating new therapeutic molecules (Greaney & Motherwell, 2000).
Glutaminase Inhibition for Cancer Therapy
Another research avenue explores derivatives of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) as potent and selective inhibitors of kidney-type glutaminase (GLS), suggesting a therapeutic potential in cancer treatment. Shukla et al. (2012) synthesized and evaluated a series of BPTES analogs, uncovering compounds with improved drug-like properties and potent anti-cancer activity (Shukla et al., 2012).
Antiviral Properties Against COVID-19
A novel study by Mary et al. (2020) focused on a molecule similar to the one , demonstrating its synthesis and characterization, as well as its antiviral potency against SARS-CoV-2 by docking studies. This research indicates the compound's potential application in treating COVID-19 and other viral infections (Mary et al., 2020).
Novel Anti-inflammatory and Analgesic Agents
Research into novel sulindac derivatives, including sulfanilamide structures, has shown significant anti-inflammatory, analgesic, and COX-2 inhibition activities. Such studies suggest the potential use of these compounds in developing new treatments for inflammation and pain management (Bhat et al., 2020).
Potential in Neurodegenerative Disease Imaging
A study by Fookes et al. (2008) synthesized fluoroethoxy and fluoropropoxy substituted compounds with high affinity for peripheral benzodiazepine receptors (PBRs), indicating potential applications in imaging for neurodegenerative diseases using positron emission tomography (Fookes et al., 2008).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N-(2-fluorophenyl)-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN5O3S/c1-20-13-12(14(24)22(3)16(25)21(13)2)19-15(20)26-8-11(23)18-10-7-5-4-6-9(10)17/h4-7H,8H2,1-3H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOYYIPJDHACBIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C(=O)N2C)C)N=C1SCC(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,2,2-Trifluoro-1-[3-(propan-2-yl)imidazo[1,5-a]pyridin-1-yl]ethan-1-one](/img/structure/B2652381.png)
![4-[2-(4-Methylpiperazin-1-yl)ethoxy]phenol](/img/structure/B2652382.png)



![Methyl 3-({[4-(2-furoyl)piperazin-1-yl]carbonothioyl}amino)thiophene-2-carboxylate](/img/structure/B2652389.png)

![2-bromo-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2652393.png)
![N-[(4-Morpholin-4-ylthian-4-yl)methyl]thiophene-2-carboxamide](/img/structure/B2652396.png)

